molecular formula C8H14N2OS B14433137 (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine

(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine

Cat. No.: B14433137
M. Wt: 186.28 g/mol
InChI Key: HUYDJTZCJLUSTB-YFHOEESVSA-N
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Description

(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the condensation of 2,2-diethyl-4-methylthiazole with hydroxylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure similar to the compound .

    Benzothiazole: Another thiazole derivative with different substituents.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness

(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. These features may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine

InChI

InChI=1S/C8H14N2OS/c1-4-8(5-2)9-6(3)7(10-11)12-8/h11H,4-5H2,1-3H3/b10-7-

InChI Key

HUYDJTZCJLUSTB-YFHOEESVSA-N

Isomeric SMILES

CCC1(N=C(/C(=N/O)/S1)C)CC

Canonical SMILES

CCC1(N=C(C(=NO)S1)C)CC

Origin of Product

United States

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